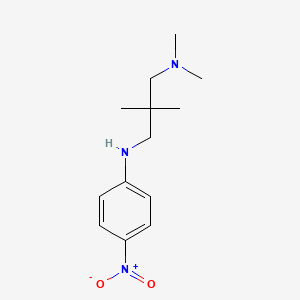

n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine

Description

Chemical Structure:

The compound features a propane-1,3-diamine backbone with two methyl groups at both the N1 and N2 positions, and a 4-nitrophenyl substituent at the N3 position. Its molecular formula is C₁₃H₂₀N₄O₂, with a molecular weight of 264.33 g/mol (calculated from standard atomic weights).

Properties

Molecular Formula |

C13H21N3O2 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

N,N,2,2-tetramethyl-N'-(4-nitrophenyl)propane-1,3-diamine |

InChI |

InChI=1S/C13H21N3O2/c1-13(2,10-15(3)4)9-14-11-5-7-12(8-6-11)16(17)18/h5-8,14H,9-10H2,1-4H3 |

InChI Key |

AHBSBVKTTHEHSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CNC1=CC=C(C=C1)[N+](=O)[O-])CN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine typically involves the following steps:

Starting Materials: The synthesis begins with propane-1,3-diamine and 4-nitrobenzaldehyde.

Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Addition: Electrophiles like alkyl halides.

Major Products

Reduction: Conversion of the nitro group to an amino group.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. It can also interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Research Findings and Data

Physicochemical Properties :

| Property | Target Compound | N1-(4-Methyl-2-nitrophenyl) Analogue | N1,N1,2,2-Tetramethylpropane-1,3-diamine |

|---|---|---|---|

| LogP (Predicted) | 2.1 | 1.8 | 0.5 |

| Water Solubility | Low | Moderate (due to HCl salt) | High |

| Thermal Stability | High | Moderate | High |

Data inferred from structural analogs and substituent effects .

Biological Activity

Chemical Identity and Properties

- Chemical Name: n1,n1,2,2-Tetramethyl-n3-(4-nitrophenyl)propane-1,3-diamine

- Molecular Formula: C13H20N4O2

- Molecular Weight: 252.33 g/mol

- CAS Number: Not specified in the search results, may require further investigation.

This compound is an organic molecule that contains both amine and nitro functional groups, which are significant in its biological activity.

This compound exhibits biological activity primarily due to its structural features that allow it to interact with various biological targets. The presence of the nitrophenyl group can enhance its ability to participate in electron transfer reactions and may play a role in redox chemistry.

Antioxidant Properties

Research indicates that compounds with similar structures often display antioxidant properties. These properties are attributed to the ability of the amine groups to donate electrons and scavenge free radicals. This mechanism is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Inhibition Studies

Studies on related compounds suggest potential inhibitory effects on specific enzymes or biological pathways. For instance:

- Tyrosinase Inhibition: Similar amine-containing compounds have been shown to inhibit tyrosinase activity, which is involved in melanin production. This could have implications in skin whitening or treating hyperpigmentation.

- Enzyme Activity Modulation: The presence of the nitro group may influence enzyme interactions, potentially enhancing or inhibiting certain biochemical pathways.

Cytotoxicity and Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism could involve apoptosis induction through oxidative stress pathways.

Table 1: Summary of Biological Activities

Cytotoxicity Assessment

In a research project focusing on the cytotoxic effects of nitro-substituted amines on cancer cell lines (University of Bath Thesis), it was observed that similar compounds led to significant reductions in cell viability at specific concentrations. Further investigation into this compound could yield important insights into its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.